molecular formula C42H27N3O6 B11531647 1,3-dioxo-N-[3-(phenylcarbonyl)phenyl]-2-(3-{[3-(phenylcarbonyl)phenyl]carbamoyl}phenyl)-2,3-dihydro-1H-isoindole-5-carboxamide

1,3-dioxo-N-[3-(phenylcarbonyl)phenyl]-2-(3-{[3-(phenylcarbonyl)phenyl]carbamoyl}phenyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11531647
M. Wt: 669.7 g/mol
InChI Key: OZRVFUAQMJSPQZ-UHFFFAOYSA-N
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Description

N-(3-BENZOYLPHENYL)-2-{3-[(3-BENZOYLPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple benzoylphenyl groups and a dihydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BENZOYLPHENYL)-2-{3-[(3-BENZOYLPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of benzoylphenyl derivatives, followed by their coupling with dihydroisoindole derivatives under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-BENZOYLPHENYL)-2-{3-[(3-BENZOYLPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(3-BENZOYLPHENYL)-2-{3-[(3-BENZOYLPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(3-BENZOYLPHENYL)-2-{3-[(3-BENZOYLPHENYL)CARBAMOYL]PHENYL}-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C42H27N3O6

Molecular Weight

669.7 g/mol

IUPAC Name

N-(3-benzoylphenyl)-2-[3-[(3-benzoylphenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C42H27N3O6/c46-37(26-10-3-1-4-11-26)28-14-7-17-32(22-28)43-39(48)30-16-9-19-34(24-30)45-41(50)35-21-20-31(25-36(35)42(45)51)40(49)44-33-18-8-15-29(23-33)38(47)27-12-5-2-6-13-27/h1-25H,(H,43,48)(H,44,49)

InChI Key

OZRVFUAQMJSPQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)NC6=CC=CC(=C6)C(=O)C7=CC=CC=C7

Origin of Product

United States

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